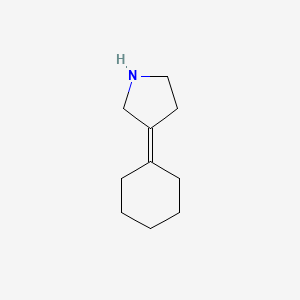

3-Cyclohexylidenepyrrolidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-cyclohexylidenepyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNJMRXMAQUVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2CCNC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclohexylidenepyrrolidine and Its Structural Analogues

Cyclization Strategies for the Construction of the 3-Cyclohexylidenepyrrolidine Scaffold

The formation of the pyrrolidine (B122466) ring is the cornerstone of any synthetic route toward this compound. Various cyclization strategies have been devised to achieve this, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

[3+2] Cycloaddition Reactions in the Stereoselective Formation of Densely Substituted Pyrrolidines

The [3+2] cycloaddition reaction is a powerful and highly convergent method for the synthesis of five-membered rings, including pyrrolidines. nih.govacs.org This approach involves the reaction of a three-atom component (TAC), such as an azomethine ylide, with a two-atom π-system (dipolarophile). nih.gov These reactions are known for their high degree of regio- and stereoselectivity, enabling the creation of multiple stereocenters in a single step. nih.govrsc.org

Azomethine ylides are versatile nitrogen-based TACs frequently employed in [3+2] cycloaddition reactions to construct the pyrrolidine core. nih.gov They can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or ketones. bohrium.commdpi.com The resulting ylide then reacts with a dipolarophile to afford the pyrrolidine ring. bohrium.com

A significant advancement in this area is the use of chiral auxiliaries to induce stereoselectivity. Chiral N-tert-butanesulfinylazadienes have emerged as effective dipolarophiles in these reactions. acs.orgchemistryviews.org The N-tert-butanesulfinyl group acts as a potent electron-withdrawing group, activating the diene for cycloaddition, and its inherent chirality directs the stereochemical outcome of the reaction. acs.orgnih.gov This methodology has been successfully applied to the synthesis of densely substituted pyrrolidines with high diastereoselectivity. acs.orgchemistryviews.org The reaction, often catalyzed by a silver salt like Ag2CO3, allows for the formation of up to four contiguous stereogenic centers with excellent control. acs.orgchemistryviews.org

| Catalyst | Key Reactants | Product Type | Stereocontrol | Reference |

| Ag2CO3 | Azomethine Ylides, Chiral N-tert-Butanesulfinylazadienes | Densely Substituted Pyrrolidines | High Diastereoselectivity | acs.orgchemistryviews.org |

Ring-Closing Metathesis (RCM) Approaches for Exocyclic Alkene Formation at the Pyrrolidine C3 Position

Ring-closing metathesis (RCM) is a robust and widely used transformation in organic synthesis for the formation of cyclic alkenes. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a new ring and a small volatile byproduct, usually ethylene. organic-chemistry.orgwikipedia.org

In the context of this compound synthesis, RCM can be envisioned as a key step to construct the exocyclic double bond. A suitable acyclic precursor containing two alkene functionalities at the appropriate positions would be required. One of these alkenes would be part of a cyclohexyl group precursor, and the other would be tethered to the nitrogen atom at a suitable distance to allow for the formation of the five-membered pyrrolidine ring. While direct application to this compound is not extensively documented, the power of RCM in creating exocyclic alkenes on various ring systems is well-established. numberanalytics.com For instance, RCM has been used to synthesize pyrrolines from diallylated amines, which are then aromatized to pyrroles. organic-chemistry.org This demonstrates the feasibility of using RCM to form the core pyrroline (B1223166) structure, which could then be further elaborated to the target molecule.

Electrochemical Synthesis of Heterocyclic Compounds Incorporating Exocyclic Moieties

Electrochemical methods offer a green and often milder alternative to traditional chemical synthesis. chemistryviews.org These reactions utilize an electric current to drive oxidation or reduction processes, enabling transformations that can be difficult to achieve with conventional reagents. chemistryviews.org The electrochemical synthesis of pyrrolidines has been explored, for example, through a modification of the Hofmann-Löffler-Freytag reaction, where N-centered radicals are generated electrochemically to initiate cyclization. chemistryviews.org

While the direct electrochemical synthesis of this compound is not explicitly detailed, the synthesis of pyrrolidines with exocyclic moieties has been reported. researcher.life For instance, transiently formed pyrrolidines with an exocyclic σ-alkyl-I(III) moiety have been generated electrochemically. researchgate.net The selectivity of these reactions can be tuned by adjusting parameters such as the electrolyte and the ligands on the iodine(III) reagent. researchgate.net This suggests the potential for developing electrochemical strategies to construct the this compound scaffold.

Cascade and Multicomponent Reactions for Pyrrolidine Ring Assembly

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. rsc.org20.210.105 Similarly, multicomponent reactions (MCRs) combine three or more starting materials in a one-pot process to form a complex product that incorporates atoms from all the reactants. acsgcipr.orgmdpi.com Both strategies offer significant advantages in terms of atom economy, step economy, and reduction of waste. acsgcipr.org

The synthesis of the pyrrolidine ring is well-suited to these approaches. For example, cascade reactions involving the cyclization of an iminium ion followed by an intramolecular cycloaddition of the resulting azomethine ylide can rapidly generate complex tricyclic pyrrolidine-containing structures. beilstein-journals.org MCRs have also been extensively used to generate diverse libraries of heterocyclic compounds, including pyrrolidines. nih.gov A notable example is the synthesis of functionalized (2-furyl)-2-pyrrolidines through a cascade N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol (B89426) reaction. rsc.org

Ring Transformation and Skeletal Rearrangement Strategies Towards this compound

An alternative to constructing the pyrrolidine ring from acyclic precursors is to transform an existing ring system into the desired scaffold. Ring transformation and skeletal rearrangement reactions can be powerful tools for accessing novel molecular architectures.

One such strategy involves the ring contraction of a larger ring, such as a piperidine (B6355638) derivative. For instance, the selective synthesis of pyrrolidin-2-ones has been achieved through a cascade reaction of N-substituted piperidines that involves ring contraction. rsc.org While this example leads to a ketone, further chemical manipulation could potentially yield the desired exocyclic alkene.

Another intriguing possibility is the skeletal reconstruction of 3-alkylidenepyrrolidines themselves. It has been shown that 3-alkylidenepyrrolidines can undergo a palladium-catalyzed C-N bond cleavage and subsequent [5+2] cycloaddition with azlactones or butenolides to form azepine scaffolds. researchgate.net While this specific reaction leads away from the pyrrolidine core, it highlights the potential for cleavage and reconstruction of the pyrrolidine ring, which could be harnessed in a different context to synthesize substituted analogues.

| Strategy | Precursor Type | Resulting Scaffold | Key Features | Reference |

| Ring Contraction | N-Substituted Piperidines | Pyrrolidin-2-ones | Selective, Cascade Process | rsc.org |

| Skeletal Reconstruction | 3-Alkylidenepyrrolidines | Azepines | Pd-catalyzed C-N cleavage, [5+2] cycloaddition | researchgate.net |

Pyrrolidine Synthesis via Ring Contraction of Pyridines and Related Heterocycles

The synthesis of pyrrolidines through the ring contraction of more readily available six-membered heterocycles like pyridines presents an elegant and efficient strategy. This approach, often involving photochemical or metal-catalyzed rearrangements, allows for the transformation of abundant starting materials into valuable pyrrolidine derivatives.

A notable example is the photo-promoted ring contraction of pyridines using a silylborane reagent. osaka-u.ac.jpnih.gov This method yields pyrrolidine derivatives featuring a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can serve as a versatile synthon for further functionalization. osaka-u.ac.jpnih.govresearchgate.net The reaction proceeds through the formation of a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide as key intermediates. osaka-u.ac.jpnih.govresearchgate.net This methodology exhibits a broad substrate scope and high functional group compatibility, making it a powerful tool for generating diverse pyrrolidine structures. osaka-u.ac.jpnih.gov For instance, pyridines bearing alkyl chloride, alkene, and alkyne functionalities undergo the ring contraction smoothly, providing access to pyrrolidines with an enamide moiety and a functionalized alkyl chain. osaka-u.ac.jp

While direct synthesis of this compound using this method has not been explicitly detailed, the resulting 2-azabicyclo[3.1.0]hex-3-ene products offer multiple reactive sites—an enamine, a cyclopropane, and a silyl (B83357) group—that can be strategically manipulated to introduce the desired cyclohexylidene functionality. researchgate.net

Another approach involves the stereoselective ring contraction of pyrrolidines themselves to form cyclobutanes, a transformation that highlights the intricate skeletal rearrangements possible within this class of compounds. acs.org Although this leads away from the target structure, it underscores the chemical versatility of the pyrrolidine ring.

| Pyridine Substrate | Reagents | Product | Yield (%) | Reference |

| Pyridine | Silylborane, light (365 nm) | N-Boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 90 | osaka-u.ac.jpresearchgate.net |

| 4-Phenylpyridine | Silylborane, light (365 nm) | 4-Phenyl-2-azabicyclo[3.1.0]hex-3-ene derivative | 85 | osaka-u.ac.jp |

| 3,5-Dimethylpyridine | Silylborane, light (365 nm) | 4,6-Dimethyl-2-azabicyclo[3.1.0]hex-3-ene derivative | 78 | osaka-u.ac.jp |

Deconstructive Transformation of Pyrrolidines via C-N Bond Cleavage for Precursor Synthesis

The cleavage of the typically inert C-N bond in unstrained cyclic amines like pyrrolidine has emerged as a powerful strategy for skeletal remodeling and the synthesis of complex molecules. researchgate.netchemrxiv.orgnih.gov This deconstructive approach can be utilized to generate precursors that can be subsequently cyclized to form desired pyrrolidine analogues or other heterocyclic systems.

One such strategy involves the palladium-catalyzed cycloaddition of 3-alkylidenepyrrolidines with various partners. researchgate.net In this process, the 3-alkylidenepyrrolidine serves as a precursor to a zwitterionic intermediate. The in situ formation of an allyl-palladium species through the cleavage of the cyclic C-N bond initiates a cascade reaction, such as a [5+2] cycloaddition with butenolides, to construct azepine scaffolds with high atom economy. researchgate.net While this particular example leads to ring expansion, the principle of activating the pyrrolidine ring through C-N bond cleavage is a valuable concept for generating reactive intermediates.

More direct applications involve the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, which can be achieved using a combination of a Lewis acid and photoredox catalysis. chemrxiv.orgnih.gov This method allows for site-selective cleavage at the C2-N bond and the generation of a carbon radical that can participate in intermolecular additions. chemrxiv.orgnih.gov This strategy has been successfully applied to convert pyrrolidines into aziridines, γ-lactones, and tetrahydrofurans, demonstrating its potential for creating diverse molecular architectures from a common pyrrolidine starting material. chemrxiv.orgnih.gov

Furthermore, difluorocarbene has been shown to induce the deconstructive functionalization of cyclic amines via C(sp³)–N bond cleavage under metal- and oxidant-free conditions, leading to a variety of functionalized acyclic products. nih.gov These acyclic intermediates, containing both carbon and nitrogen functionalities from the original ring, are valuable precursors for the synthesis of new heterocyclic structures, including substituted pyrrolidines.

| Pyrrolidine Derivative | Reagents | Transformation | Product Type | Reference |

| 3-Alkylidenepyrrolidine | Pd catalyst, Butenolide | [5+2] Cycloaddition | Azepine | researchgate.net |

| N-Benzoyl pyrrolidine | Lewis Acid, Photoredox catalyst | Reductive C-N cleavage | Acyclic amine radical | chemrxiv.orgnih.gov |

| Tertiary cyclic amines | Difluorocarbene | C-N bond cleavage | Functionalized acyclic amides | nih.gov |

Mercury(II)-Salt-Mediated Cyclization Reactions Involving Unsaturated Precursors

Mercury(II) salts are effective reagents for mediating the cyclization of unsaturated precursors to form a variety of heterocyclic and carbocyclic structures. beilstein-journals.orgnih.gov These reactions typically proceed through the formation of a mercurinium ion intermediate upon reaction of the mercury(II) salt with a double or triple bond, followed by intramolecular attack of a nucleophile. beilstein-journals.orgnih.gov

This methodology has been successfully applied to the synthesis of pyrrolidine derivatives. For instance, the intramolecular cyclization of alkenyl α-aminophosphonates using mercury(II) acetate (B1210297) leads to the formation of α-phosphorylated pyrrolidines in a regiospecific manner, following Markovnikov-type addition. beilstein-journals.org The stereoselectivity of these reactions can often be controlled by the reaction conditions. beilstein-journals.org

While the direct synthesis of this compound using this method is not extensively documented, the principles of mercury(II)-mediated cyclization can be applied to precursors designed to yield such a structure. For example, a suitably substituted amino-alkyne could potentially undergo cyclization to form a pyrrolidine ring with an exocyclic double bond. The formation of both five- and six-membered N-heterocycles through mercury(II)-promoted cyclization is well-established. beilstein-journals.orgnih.gov Furthermore, the synthesis of N-heterocyclic carbenes with exocyclic double bonds has been achieved through metal-mediated intramolecular hydroamination of terminal alkynes, a process that shares mechanistic features with mercury-mediated cyclizations. acs.org

It is important to note that due to the toxicity of mercury compounds, their use in synthesis is often limited to situations where other methods are not effective.

| Unsaturated Precursor | Mercury(II) Salt | Product | Key Feature | Reference |

| Alkenyl α-aminophosphonate | Hg(OAc)₂ | α-Phosphorylated pyrrolidine | Regiospecific cyclization | beilstein-journals.org |

| O-Propargyl glycolaldehyde (B1209225) dithioacetal | HgCl₂ | Dihydrofuran and Dihydropyran derivatives | Cyclization-rearrangement | nih.gov |

| trans-Acetylenic alcohol | HgCl₂, NBS | Bromo-substituted exocyclic alkene | Formation of exocyclic double bond | nih.gov |

Stereoselective Synthesis of this compound Derivatives

Enantioselective Catalysis for Quaternary Stereocenter Generation in Pyrrolidine Systems

The construction of quaternary stereocenters, particularly at the C3 position of the pyrrolidine ring, is a significant synthetic challenge. Enantioselective catalysis offers a powerful solution to this problem, enabling the synthesis of highly substituted pyrrolidines with excellent enantiopurity.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethanes with disubstituted donors has been successfully employed for the enantioselective synthesis of highly substituted pyrrolidines bearing an all-carbon quaternary center. nih.gov This method utilizes specific diamidophosphite ligands to achieve good yields and selectivities. nih.gov

Organocatalytic approaches have also proven effective. An asymmetric cascade reaction between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones, catalyzed by a chiral organocatalyst, has been developed for the synthesis of highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. researchgate.net

Furthermore, an enantioselective [3+2] cycloaddition of heteroatom-substituted alkenes with α-substituted isocyanoacetates provides access to pyrrolidine derivatives with sulfur- or oxygen-substituted quaternary stereocenters. rsc.org The resulting cycloadducts can be further elaborated to generate a wide range of structurally diverse and biologically relevant molecules. rsc.org

A ternary catalysis system, integrating gold catalysis, chiral phosphoric acid catalysis, and organocatalysis, has been developed for the enantioconvergent and diastereoselective synthesis of atropisomeric hydrazides with a cyclic quaternary stereocenter. rsc.org This one-pot process utilizes in situ-generated racemic pyrrolin-4-ones, which undergo amination and subsequent N-alkylation with excellent enantioselectivity and diastereoselectivity. rsc.org

| Reaction Type | Reactants | Catalyst System | Product Feature | Enantiomeric Excess (ee) | Reference |

| Pd-catalyzed [3+2] Cycloaddition | Trimethylenemethane, Disubstituted donors | Pd / Diamidophosphite ligand | All-carbon quaternary center | High | nih.gov |

| Organocatalytic Cascade | N-tosyl aminomethyl enone, α-cyano-α,β-unsaturated ketone | Chiral organocatalyst | Quaternary center at C3 | High | researchgate.net |

| [3+2] Cycloaddition | Heteroatom-substituted alkenes, α-substituted isocyanoacetates | Chiral catalyst | Heteroatom-substituted quaternary center | Excellent | rsc.org |

| Ternary Catalysis | α-amino-ynones, Azodicarboxylates, MBH carbonates | AuCl / Chiral Phosphoric Acid / Organocatalyst | Cyclic quaternary stereocenter | Excellent | rsc.org |

Chiral Auxiliaries and Organocatalysts in the Asymmetric Synthesis of Pyrrolidine Scaffolds

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.net This strategy has been widely used in the asymmetric synthesis of pyrrolidines. Evans oxazolidinones, for example, are highly effective chiral auxiliaries for controlling the stereochemistry of aldol reactions and alkylations, which can be key steps in the synthesis of complex pyrrolidine-containing molecules. wikipedia.orgresearchgate.netsioc-journal.cn The auxiliary is typically removed in a later step to yield the enantiomerically enriched product. wikipedia.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. researchgate.netmdpi.comnih.gov Chiral amines, phosphoric acids, and bifunctional catalysts are commonly employed to control the stereoselectivity of various transformations, including Michael additions, aldol reactions, and cycloadditions.

For instance, the formal [3+2] cycloaddition of 1,4-enediones with 2-naphthols, catalyzed by trifluoromethanesulfonic acid, provides an efficient route to 3-vinylnaphthofurans with excellent (Z/E)-selectivity. nih.gov While this example produces a furan (B31954) ring, the principles of organocatalytic cascade reactions are applicable to pyrrolidine synthesis. An intramolecular hydrogen bond in the product was found to be crucial for controlling the stereoselectivity of the newly formed vinyl group. nih.gov

Regiodivergent organocatalytic reactions allow for the selective formation of two or more regioisomeric products from the same starting materials by simply changing the catalyst or reaction conditions. mdpi.com This strategy has been applied to the synthesis of 3-pyrazolidinones, where the choice of N-heterocyclic carbene (NHC) catalyst dictates the regiochemical outcome of the annulation reaction. mdpi.com Such control over regioselectivity is a valuable asset in the synthesis of specifically substituted pyrrolidine derivatives.

| Method | Key Reagent/Catalyst | Reaction Type | Product Feature | Stereocontrol | Reference |

| Chiral Auxiliary | Evans Oxazolidinone | Michael Addition | β-substituted carbonyl | High diastereoselectivity | sioc-journal.cn |

| Organocatalysis | Trifluoromethanesulfonic acid | Formal [3+2] Cycloaddition | 3-Vinylnaphthofuran | Excellent (Z/E)-selectivity | nih.gov |

| Organocatalysis | N-Heterocyclic Carbene (NHC) | [3+2] Annulation | 3-Pyrazolidinone | Regiodivergent control | mdpi.com |

| Chiral Auxiliary | (S)-proline hydrazide | Hydrazone formation | Cyclohexylidene hydrazone | High yield | uzh.ch |

Flow Chemistry and Automated Synthesis Techniques for this compound

The industrial and medicinal significance of pyrrolidine scaffolds has propelled the development of advanced synthetic methodologies that offer improvements in efficiency, safety, and scalability over traditional batch processing. While direct literature on the flow synthesis of this compound is not extensively documented, the principles of adapting established synthetic routes to continuous flow and automated systems are well-established for analogous structures and reaction classes. The primary route for synthesizing this compound involves the Wittig reaction, a cornerstone of organic chemistry for forming carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org This section will detail the prospective application of flow chemistry and automated synthesis for the preparation of this specific compound, drawing upon documented successes with similar transformations.

The conventional synthesis of this compound would involve the reaction between a suitably N-protected pyrrolidin-3-one and a cyclohexylphosphonium ylide. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt (e.g., cyclohexyltriphenylphosphonium (B8372123) bromide) using a strong base like n-butyllithium or sodium hydride. masterorganicchemistry.com While effective, this batch process presents challenges common to many Wittig reactions, including the handling of air- and moisture-sensitive reagents (strong bases and ylides), managing reaction exotherms, and the stoichiometric generation of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification. numberanalytics.com

Flow chemistry offers robust solutions to these challenges. By transitioning the Wittig reaction into a continuous flow system, significant enhancements in reaction control, safety, and efficiency can be realized. A hypothetical flow setup for this compound synthesis would involve pumping streams of the N-protected pyrrolidin-3-one and the phosphonium salt through separate inlets. A third stream containing a strong base would converge with the phosphonium salt stream in a T-mixer to rapidly and consistently generate the reactive ylide. This ylide stream would then immediately merge with the ketone stream in a second reactor coil.

The key advantages of this approach include:

Enhanced Safety: The continuous generation and immediate consumption of the unstable and hazardous ylide in small volumes within the reactor minimizes the risks associated with handling large quantities in a batch flask. microsaic.com Furthermore, the superior heat dissipation of microreactors effectively mitigates the risk of thermal runaways.

Precise Reaction Control: Flow reactors allow for precise control over parameters such as residence time, temperature, and stoichiometry, leading to improved consistency and potentially higher yields. vapourtec.com Temperatures exceeding the solvent's atmospheric boiling point can be safely employed due to the pressurized nature of the system, often accelerating the reaction. acs.org

Increased Productivity: Compared to batch synthesis, continuous flow processes can operate for extended periods, enabling the production of larger quantities of the target compound with a smaller reactor footprint. Studies on analogous Wittig reactions have demonstrated significantly higher productivity in flow reactors versus batch systems. vapourtec.com

Streamlined Workup: The flow stream can be directed through in-line purification cartridges containing scavengers to remove the triphenylphosphine oxide byproduct and unreacted reagents, simplifying the final isolation process.

The integration of automated systems further elevates the efficiency of this process. An automated platform can precisely control pump flow rates, reactor temperatures, and valve switching, ensuring high reproducibility. numberanalytics.com On-line monitoring techniques, such as mass spectrometry or FTIR spectroscopy, can be integrated to provide real-time data on reaction conversion, allowing for rapid optimization of conditions without the need for laborious offline sampling and analysis. microsaic.com This data-rich environment facilitates the use of algorithms for self-optimization, where the system autonomously adjusts parameters to maximize yield and purity.

The table below presents a comparative analysis based on findings from analogous Wittig reactions performed in batch versus flow systems, illustrating the potential improvements for the synthesis of this compound.

| Parameter | Typical Batch Wittig Reaction | Projected Flow Wittig Reaction | Advantage of Flow Chemistry |

|---|---|---|---|

| Reagent Handling | Large-scale generation and handling of unstable ylide. | In situ generation and immediate consumption of ylide in small volumes. | Greatly enhanced safety. microsaic.com |

| Reaction Time | Several hours to overnight. vapourtec.com | Minutes. vapourtec.com | Significant reduction in process time. |

| Temperature Control | Potential for exotherms, requires careful cooling. | Superior heat exchange and precise temperature control. acs.org | Improved safety and reaction consistency. |

| Productivity | Limited by flask size and purification bottlenecks. | High throughput via continuous operation. | Higher productivity and scalability. vapourtec.com |

| Optimization | Iterative, time-consuming process. | Rapid optimization via automated real-time monitoring. microsaic.com | Faster process development. |

| Purification | Often requires column chromatography to remove phosphine (B1218219) oxide. | Amenable to in-line purification with scavenger resins. | Simplified workup and isolation. |

Research on the flow synthesis of heterocyclic resveratrol (B1683913) analogues via the Wittig reaction has shown that while yields can be similar to batch methods, the reaction times are drastically reduced (e.g., from hours to minutes), and productivity is substantially higher in milli- or microreactors. vapourtec.com Similarly, the synthesis of C-glycosyl compounds using a flow-based Wittig reaction achieved yields superior to batch procedures by operating at elevated temperatures and pressures safely manageable within a continuous system. acs.org These findings strongly support the viability and benefits of developing a continuous, automated synthesis for this compound.

The table below summarizes findings for a representative Wittig reaction adapted to a flow chemistry system, highlighting the specific conditions and outcomes that could be expected for the synthesis of related compounds like this compound.

| Reactants | System | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzyl-triphenylphosphonium bromide + Methyl-4-formylbenzoate | Flow (Syrris Asia) | 60 | Not specified | Optimized in real-time | microsaic.com |

| 2,3,4-Tri-O-benzyl-d-xylopyranose + (Carbethoxymethylene)triphenylphosphorane | Flow | 210 | 60 min | 42 | acs.org |

| 2,3,4-Tri-O-benzyl-d-xylopyranose + (Carbethoxymethylene)triphenylphosphorane | Batch | Toluene (reflux) | Not specified | ~82 (olefin only) | acs.org |

| Various aldehydes + Phosphonium ylides (for resveratrol analogues) | Flow (Millireactor) | 80-120 | 10-20 min | ~60-80 | vapourtec.com |

| Various aldehydes + Phosphonium ylides (for resveratrol analogues) | Batch | 80 | 24 hours | ~60-85 | vapourtec.com |

Elucidation of Reaction Mechanisms in 3 Cyclohexylidenepyrrolidine Chemistry

Mechanistic Pathways of Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring, the core scaffold of 3-cyclohexylidenepyrrolidine, can proceed through several distinct mechanistic routes. These pathways often involve highly reactive intermediates and are influenced by factors such as the choice of reactants, catalysts, and reaction conditions.

Carbocation Intermediates and Rearrangements in Alkene Addition Reactions

Carbocations are key intermediates in many organic reactions, and their formation can play a pivotal role in the synthesis of pyrrolidine rings. libretexts.orgnih.gov In the context of forming a substituted pyrrolidine, an alkene can be protonated by an acid to generate a carbocation. uomustansiriyah.edu.iq This electrophilic species can then be trapped by an intramolecular amine nucleophile to forge the new carbon-nitrogen bond, leading to the cyclized product.

The stability of the carbocation intermediate is a critical factor influencing the reaction's feasibility and outcome. Tertiary carbocations are more stable than secondary, which are in turn more stable than primary carbocations. youtube.com This stability hierarchy is due to the electron-donating inductive effects of alkyl groups. youtube.com Furthermore, resonance stabilization can significantly enhance carbocation stability, as seen in allylic and benzylic carbocations. libretexts.org

A hallmark of carbocation chemistry is the propensity for rearrangements. libretexts.org Less stable carbocations can rearrange to more stable isomers via 1,2-hydride or 1,2-alkyl shifts. libretexts.orgyoutube.com These rearrangements occur rapidly and can lead to the formation of products with a different carbon skeleton than what would be expected from a direct cyclization. libretexts.org For instance, the formation of a secondary carbocation adjacent to a tertiary or quaternary carbon can trigger a shift to form a more stable tertiary carbocation before cyclization occurs. uomustansiriyah.edu.iq

| Carbocation Type | Relative Stability | Reason for Stability |

| Tertiary | Most Stable | Inductive effect of three alkyl groups. |

| Secondary | Intermediate | Inductive effect of two alkyl groups. |

| Primary | Least Stable | Inductive effect of one alkyl group. |

| Benzylic/Allylic | Very Stable | Resonance delocalization of the positive charge. libretexts.org |

Three-Membered Ring Intermediates and Their Cleavage Patterns

The formation of three-membered ring intermediates, such as aziridines, provides an alternative pathway to pyrrolidines. In some synthetic strategies, an aziridine (B145994) ring is first constructed and then serves as a precursor that undergoes ring-opening and subsequent cyclization to form the five-membered pyrrolidine ring.

For example, titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines with alkenes can yield pyrrolidines. organic-chemistry.org This process involves a redox-relay mechanism where radical intermediates facilitate the selective cleavage of a C-N bond in the aziridine, followed by the formation of a new C-N bond to complete the pyrrolidine ring. organic-chemistry.org

In other instances, the formation of a three-membered oxaziridine (B8769555) ring has been proposed as a key step in certain rearrangements leading to pyrrolidine derivatives. rsc.org The cleavage of these strained rings is often regioselective, dictated by the electronic and steric nature of the substituents on the ring.

Concerted Reaction Pathways and Transition State Analysis

Concerted reactions, in which all bond-breaking and bond-making occur in a single step without the formation of a distinct intermediate, represent another important mechanistic class for pyrrolidine synthesis. numberanalytics.comwikipedia.org These reactions proceed through a cyclic transition state and are often characterized by high stereospecificity. numberanalytics.com

Pericyclic reactions, such as [3+2] cycloadditions, are prime examples of concerted pathways leading to five-membered rings. numberanalytics.comebsco.com In this type of reaction, a three-atom component (like an azomethine ylide) reacts with a two-atom component (an alkene or alkyne) to directly form the pyrrolidine ring. mdpi.com The stereochemistry of the product is determined by the geometry of the reactants as they approach each other in the transition state.

Computational methods, such as Density Functional Theory (DFT), are invaluable for analyzing the transition states of concerted reactions. rsc.org These calculations can provide insights into the geometry and energy of the transition state, helping to rationalize the observed reactivity and selectivity. For example, computational studies on the synthesis of pyrrolidinedione derivatives have elucidated the energy barriers for different possible elementary steps, confirming the favorability of a concerted cyclization pathway. rsc.orgresearchgate.net

| Reaction Type | Description | Key Feature |

| [3+2] Cycloaddition | A three-atom component reacts with a two-atom component. mdpi.com | Forms a five-membered ring in a single step. mdpi.com |

| Electrocyclic Reaction | A conjugated system undergoes ring closure. ebsco.com | Involves the cyclic rearrangement of π-electrons. numberanalytics.com |

Reactivity and Selectivity of the Exocyclic Cyclohexylidene Alkene

The exocyclic double bond of the cyclohexylidene moiety in this compound is a key site of reactivity, susceptible to attack by both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Additions to the Exocyclic Double Bond

The electron-rich π-system of the exocyclic double bond makes it nucleophilic and prone to react with electrophiles. wordpress.com In an electrophilic addition reaction, an electrophile adds to the double bond, typically forming a carbocation intermediate which is then attacked by a nucleophile to give the final addition product. uobasrah.edu.iq The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation. uobasrah.edu.iq

Conversely, the double bond can also undergo nucleophilic addition, particularly if the molecule is activated by electron-withdrawing groups or by coordination to a metal center. libretexts.orgbhu.ac.in In a nucleophilic addition, a nucleophile attacks one of the carbons of the double bond, leading to a carbanionic intermediate that is subsequently protonated or reacts with an electrophile. slideshare.net The presence of the pyrrolidine nitrogen can influence the reactivity of the exocyclic double bond through electronic effects.

| Reaction Type | Initiating Species | Intermediate | Controlling Factors |

| Electrophilic Addition | Electrophile (e.g., H⁺) wordpress.com | Carbocation uobasrah.edu.iq | Markovnikov's Rule, Carbocation Stability |

| Nucleophilic Addition | Nucleophile (e.g., CN⁻) wordpress.com | Carbanion | Electronic effects of substituents |

Cycloaddition Reactions Involving the Exocyclic Alkene Motif

The exocyclic double bond in this compound represents a key site for chemical transformations, including cycloaddition reactions. These reactions are characterized by the formation of a new ring from two or more unsaturated molecules. The reactivity of the exocyclic alkene in such reactions is influenced by both steric and electronic factors.

One of the most well-known types of cycloaddition is the [4+2] cycloaddition , or Diels-Alder reaction. In a hypothetical reaction, the exocyclic alkene of this compound could act as the dienophile (the 2π-electron component), reacting with a conjugated diene. The reaction's feasibility would depend on the electronic nature of the substituents on both the diene and the dienophile. Generally, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction.

Another significant class of cycloadditions is the 1,3-dipolar cycloaddition . In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the exocyclic alkene of this compound) to form a five-membered heterocyclic ring. Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. The specific outcome of such a reaction would be dictated by the frontier molecular orbitals (HOMO and LUMO) of the reactants.

[2+2] cycloadditions involving the exocyclic alkene are also conceivable, particularly under photochemical conditions. These reactions would lead to the formation of a four-membered ring. Thermal [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules but can be promoted by using ketenes or other activated systems.

The table below summarizes hypothetical cycloaddition reactions involving the exocyclic alkene of this compound.

| Cycloaddition Type | Reactant for this compound | Potential Product Ring System | General Conditions |

| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Spiro[cyclohexane-1,1'-hexahydroisoindole] derivative | Thermal |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Spiro[cyclohexane-1,1'-pyrrolidino-triazole] derivative | Thermal |

| [2+2] Cycloaddition | Alkene/Ketene | Spiro[cyclohexane-1,1'-pyrrolidino-cyclobutane] derivative | Photochemical or with activated partner |

Kinetic and Thermodynamic Considerations in this compound Transformations

The transformation of this compound into various products is governed by the principles of chemical kinetics and thermodynamics. Thermodynamics deals with the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, favoring the formation of products at equilibrium. Kinetics , on the other hand, concerns the rate at which a reaction proceeds, which is determined by the activation energy (Ea) of the reaction.

For any reaction involving this compound, there is a distinction between the thermodynamic product and the kinetic product . The kinetic product is the one that is formed fastest (lowest activation energy), while the thermodynamic product is the most stable one (most negative ΔG). The reaction conditions, such as temperature, can often be manipulated to favor one product over the other. Lower temperatures tend to favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product.

In the context of cycloaddition reactions, the stereochemistry of the product can also be under kinetic or thermodynamic control. For instance, in a Diels-Alder reaction, the endo product is often the kinetic product due to favorable secondary orbital interactions in the transition state, even though the exo product is typically the more thermodynamically stable isomer due to reduced steric hindrance.

Rate-Determining Steps and Reaction Intermediates in Complex Synthetic Sequences

In the context of reactions involving this compound, the rate-determining step could be the initial bond formation, a rearrangement, or the departure of a leaving group, depending on the specific transformation. For example, in a hypothetical multi-step synthesis starting from this compound, if a cycloaddition is the first step, it might be the RDS if it has a higher activation barrier than subsequent functional group manipulations.

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. molaid.com They are typically high-energy and short-lived. organic-chemistry.org Common types of intermediates in organic reactions include carbocations, carbanions, and free radicals. molaid.com

In transformations of this compound, various intermediates could be envisaged. For instance, electrophilic addition to the exocyclic double bond would proceed through a carbocation intermediate . The stability of this carbocation, and thus the feasibility of the reaction, would be influenced by the substitution pattern. The presence of the nitrogen atom in the pyrrolidine ring could potentially stabilize an adjacent carbocation through resonance.

The table below outlines potential intermediates in reactions of this compound.

| Reaction Type | Potential Intermediate | Factors Affecting Stability |

| Electrophilic Addition | Carbocation | Inductive effects, hyperconjugation, resonance with the nitrogen lone pair. |

| Nucleophilic Attack (on a derivative) | Anionic Species | Electronegativity of the atom bearing the charge, resonance stabilization. |

| Radical Reactions | Radical Species | Resonance stabilization, steric factors. |

It is important to reiterate that the specific details regarding the reaction mechanisms, kinetics, thermodynamics, and intermediates of this compound are not extensively documented in the scientific literature. The discussions above are based on established principles of organic chemistry and provide a theoretical framework for understanding its potential reactivity. Further experimental investigation is required to elucidate the precise nature of its chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclohexylidenepyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. researchgate.net By analyzing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, a complete picture of molecular connectivity and spatial arrangement can be assembled.

Modern high-field NMR spectroscopy provides the sensitivity and resolution necessary to distinguish between the subtle differences in the chemical environments of the nuclei within 3-Cyclohexylidenepyrrolidine. While one-dimensional (1D) ¹H and ¹³C spectra offer foundational information on the number and type of proton and carbon environments, two-dimensional (2D) techniques are essential for unambiguously assigning these signals and confirming the molecular structure. nih.gov

¹H and ¹³C NMR Prediction : Based on its structure, this compound has several distinct proton and carbon environments. The ¹H NMR spectrum is expected to show signals for the vinylic proton on the cyclohexylidene ring, allylic protons, multiple aliphatic protons on both rings, and a proton on the nitrogen atom. The ¹³C NMR spectrum will correspondingly show signals for the two sp² carbons of the double bond and the various sp³ carbons of the pyrrolidine (B122466) and cyclohexylidene rings. oregonstate.eduyoutube.com

| Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | ||

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrrolidine-NH | 2.0 - 3.5 (broad) | - |

| Pyrrolidine-CH ₂ (C2, C5) | 2.8 - 3.2 | 50 - 55 |

| Pyrrolidine-CH (C3) | 2.5 - 2.9 | 40 - 45 |

| Pyrrolidine-CH ₂ (C4) | 1.8 - 2.2 | 25 - 30 |

| Cyclohexylidene-=CH | 5.2 - 5.6 | 120 - 125 |

| Cyclohexylidene-C = | - | 135 - 140 |

| Cyclohexylidene-CH ₂ (allylic) | 2.1 - 2.5 | 30 - 38 |

| Cyclohexylidene-CH ₂ (aliphatic) | 1.5 - 1.9 | 26 - 29 |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. researchgate.net A COSY spectrum of this compound would display cross-peaks connecting adjacent protons, such as those on C4 and C5 of the pyrrolidine ring and the chain of coupled protons within the cyclohexylidene ring, confirming their connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). researchgate.net This allows for the definitive assignment of each protonated carbon in the molecule, for instance, linking the vinylic proton signal (~5.4 ppm) to its corresponding sp² carbon signal (~122 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. youtube.com For this compound, an HMBC spectrum would show a key correlation from the allylic protons on the cyclohexylidene ring to the sp² carbons of the double bond (C3 of pyrrolidine and C1' of cyclohexylidene), confirming the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the previous techniques that show through-bond connectivity, NOESY identifies protons that are close in space. nih.gov A NOESY spectrum would reveal spatial relationships critical for confirming stereochemistry and conformation. For example, it would show correlations between the protons on C2/C5 of the pyrrolidine ring and the nearby allylic protons on the cyclohexylidene ring, confirming the geometry around the exocyclic double bond.

The this compound molecule is achiral due to an internal plane of symmetry. Therefore, it does not exist as a pair of enantiomers and its standard NMR spectrum will not show enantiomeric separation. However, the use of chiral shift reagents is a powerful technique for analyzing chiral derivatives of this compound. fiveable.me

A chiral shift reagent, typically a lanthanide complex like Eu(hfc)₃, can reversibly coordinate with a Lewis basic site in a molecule, such as the lone pair of electrons on the pyrrolidine nitrogen. libretexts.org When a racemic mixture of a chiral derivative of this compound interacts with a single enantiomer of the chiral shift reagent, it forms two transient diastereomeric complexes. fiveable.me Since diastereomers have distinct physical properties, they produce separate signals in the NMR spectrum. The ratio of the integrals of these separated peaks can then be used to accurately determine the enantiomeric excess (e.e.) of the sample.

Molecules are not static entities and often undergo rapid conformational changes. Dynamic NMR (DNMR) is a technique used to study these processes when their rates are on the same timescale as the NMR experiment. uan.mx For this compound, a key dynamic process is the chair-to-chair ring inversion of the six-membered cyclohexylidene ring. fu-berlin.de

At room temperature, this ring flip is extremely rapid, causing the axial and equatorial protons on a given carbon to be chemically averaged, resulting in a single, often broad, signal. By lowering the temperature of the NMR experiment, the rate of this inversion can be slowed down. uan.mx As the sample is cooled, the averaged signal will broaden until it reaches the coalescence temperature (Tc), at which point the signal appears as a single very broad peak. Upon further cooling into the slow-exchange regime, the single peak resolves into two distinct sets of signals, one for the axial protons and one for the equatorial protons. By analyzing the line shape of the signals at various temperatures, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated, providing quantitative data on the molecule's conformational flexibility and the energy barrier to this process. nih.gov

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features based on fragmentation patterns. southampton.ac.uk

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of a compound's elemental composition. It measures the mass of ions with extremely high accuracy, typically to within a few parts per million (ppm). For this compound (C₁₀H₁₇N), the calculated exact mass of the neutral molecule is 151.1361 u. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as the protonated species, [M+H]⁺, with a theoretical m/z of 152.1439. An experimental measurement matching this value to four or five decimal places provides definitive confirmation of the molecular formula. southampton.ac.uk

Upon collisional activation (MS/MS), the protonated molecule fragments in predictable ways, providing further structural confirmation. scifiniti.com The fragmentation pathways can be rationalized based on the stability of the resulting carbocations and neutral losses.

| Predicted HRMS Fragmentation of this compound ([M+H]⁺ = 152.1439) | |||

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Fragment | Description |

| 123.1015 | C₂H₅ | [C₈H₁₃N]⁺ | Loss of an ethyl radical from the cyclohexyl ring. |

| 110.1015 | C₃H₆ | [C₇H₁₂N]⁺ | Retro-Diels-Alder type fragmentation of the cyclohexyl ring. |

| 96.0913 | C₄H₈ | [C₆H₁₀N]⁺ | Alpha-cleavage with loss of a butene fragment. |

| 82.0808 | C₅H₁₀ | [C₅H₁₀N]⁺ | Cleavage resulting in the formation of a protonated pyrrolidine-containing fragment. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Fingerprinting

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrations of bonds with a changing dipole moment. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the sp² and sp³ C-H bonds, the C=C double bond, and the C-N single bond.

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of a bond are Raman-active. Bonds that are symmetric and less polar, such as the C=C bond in this molecule, often produce strong Raman signals where their IR absorption may be weak. This complementarity is crucial for a complete vibrational analysis.

| Predicted Vibrational Modes for this compound | ||

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

| N-H Stretch | 3300 - 3500 (weak, broad) | Weak |

| C(sp²)-H Stretch | 3020 - 3080 | Medium |

| C(sp³)-H Stretch | 2850 - 2960 | Strong |

| C=C Stretch | 1650 - 1670 (weak-medium) | Strong |

| CH₂ Scissoring | 1440 - 1465 | Medium |

| C-N Stretch | 1180 - 1250 | Medium-Weak |

X-ray Crystallography for Definitive Determination of Molecular Structure and Absolute Configuration

X-ray crystallography stands as the definitive experimental science for determining the atomic and molecular structure of a crystalline compound. wikipedia.org This powerful technique provides an unambiguous three-dimensional picture of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry. wikipedia.orgnih.gov For a molecule such as this compound, which possesses chirality, X-ray crystallography is the gold standard for establishing the absolute configuration of its stereocenters.

The process begins with the growth of a high-quality single crystal of the compound, which remains a significant bottleneck for many molecules. libretexts.org This crystal is then mounted and exposed to a focused beam of X-rays. The ordered lattice of the crystal diffracts the X-rays in a specific pattern of reflections. yale.edu By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a 3D electron density map. wikipedia.orgcriver.com

From this map, a detailed molecular model is built and refined. The final output includes the exact spatial arrangement of all atoms in the molecule, providing unequivocal proof of its structure and, for a chiral molecule, its absolute configuration. The resulting structural data is typically deposited in crystallographic databases and is invaluable for understanding the molecule's physical and chemical properties.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of data that would be obtained from a successful X-ray diffraction experiment.

| Parameter | Illustrative Value | Information Provided |

| Chemical Formula | C₁₀H₁₇N | Elemental composition of the molecule. |

| Formula Weight | 151.25 g/mol | Molecular mass. |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | P2₁ | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 6.5 Å, b = 12.3 Å, c = 7.1 Å, β = 98.5° | The size and angles of the repeating unit in the crystal. nih.gov |

| Volume | 560.1 ų | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Absolute Configuration | (S) or (R) | Unambiguous determination of the molecule's chirality. |

Emerging Spectroscopic Techniques for Complex Organic Molecules

While X-ray crystallography is definitive, it requires a suitable crystal. For complex organic molecules that are difficult to crystallize or for studying their conformation in solution, several emerging spectroscopic techniques provide critical structural information. mdpi.com These methods are often coupled with computational chemistry to enhance their predictive power. spiedigitallibrary.orgresearchgate.net

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgjascoinc.com It measures the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to molecular vibrations. wikipedia.orgresearchgate.net Since enantiomers have mirror-image structures, they produce mirror-image VCD spectra.

A key advantage of VCD is that it can be applied directly to samples in solution, reflecting the molecular conformation under more biologically relevant conditions than a solid crystal lattice. bruker.com The modern application of VCD heavily relies on quantum chemical calculations. wikipedia.org The experimental VCD spectrum is compared with spectra calculated for the (R) and (S) enantiomers using methods like Density Functional Theory (DFT). A match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. wikipedia.orgmdpi.com

Advanced 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Modern NMR spectroscopy has moved far beyond simple 1D spectra. Two-dimensional (2D) NMR techniques are indispensable for the structural elucidation of complex organic molecules like this compound. weebly.comiitm.ac.in Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide a complete picture of the molecular framework. researchgate.net

COSY identifies protons that are coupled to each other, typically through two or three bonds. acs.org

HSQC correlates protons directly to the carbons they are attached to. acs.org

HMBC reveals longer-range correlations between protons and carbons (two to four bonds away), which is crucial for piecing together the carbon skeleton and connecting different functional groups. libretexts.org

NOESY identifies protons that are close to each other in space, providing vital information about the molecule's 3D structure and stereochemistry. researchgate.net

The integration of these techniques allows for the unambiguous assignment of nearly all proton and carbon signals and provides deep insight into the molecule's conformation. weebly.comlibretexts.org

Computational Chiroptical Methods

The synergy between experimental spectroscopy and computational chemistry has revolutionized structural elucidation. spiedigitallibrary.orgnih.gov Advances in hardware and software now allow for the accurate prediction of chiroptical properties such as optical rotation (OR), electronic circular dichroism (ECD), and VCD spectra. researchgate.netnih.gov By performing high-level ab initio or DFT calculations on a proposed structure, a theoretical spectrum can be generated. nih.gov This calculated spectrum is then compared to the experimentally measured one. A strong correlation provides compelling evidence for the proposed structure and its absolute configuration. nih.gov

The following table summarizes these emerging techniques and their application to a complex molecule.

| Technique | Principle | Information Obtained for this compound |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com | Absolute configuration of the chiral center in solution; conformational analysis. |

| Advanced 2D NMR (COSY, HSQC, HMBC, NOESY) | Correlation of nuclear spins through bonds or through space. researchgate.net | Complete ¹H and ¹³C assignments; connectivity of the pyrrolidine and cyclohexylidene rings; relative stereochemistry and 3D conformation. |

| Computational Chiroptical Methods | Ab initio or DFT calculation of spectroscopic properties. nih.gov | Predicted OR, ECD, and VCD spectra to compare with experimental data for confident assignment of absolute configuration. |

Theoretical and Computational Chemistry Studies on 3 Cyclohexylidenepyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular orbitals of enamines. nih.govacs.org For 3-Cyclohexylidenepyrrolidine, DFT calculations could provide a detailed picture of electron distribution, molecular orbital energies, and the nature of the frontier molecular orbitals (HOMO and LUMO).

The nitrogen lone pair's conjugation with the π-system of the double bond is a defining feature of enamines, and DFT is well-suited to quantify this interaction. researchgate.net This conjugation increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more nucleophilic at the β-carbon, and also influences the geometry, favoring planarity of the enamine system. The extent of this p-π conjugation in this compound would significantly impact its reactivity.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, could further quantify the delocalization of the nitrogen lone pair and the resulting resonance stabilization. This analysis provides insights into donor-acceptor interactions within the molecule, offering a more detailed understanding of its electronic makeup.

Illustrative Data Table: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates strong nucleophilicity, with the β-carbon being a likely site for electrophilic attack. |

| LUMO Energy | Relatively Low | Suggests susceptibility to reaction with nucleophiles under certain conditions, though less pronounced than its nucleophilicity. |

| HOMO-LUMO Gap | Moderate | Relates to the molecule's stability and reactivity; a smaller gap often implies higher reactivity. |

| Dipole Moment | Significant | Arises from the charge separation due to the electron-donating nitrogen atom, influencing solubility and intermolecular interactions. |

| NBO Charge on Nitrogen | Partially Positive | Reflects the delocalization of the nitrogen lone pair into the π-system. |

| NBO Charge on β-Carbon | Significantly Negative | Highlights the nucleophilic character of this position. |

Conformational Analysis and Energy Landscapes of this compound using Molecular Mechanics and Dynamics

The conformational flexibility of both the pyrrolidine (B122466) and cyclohexane (B81311) rings in this compound makes its energy landscape complex. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring these conformational possibilities and identifying low-energy structures. nih.govstaempflirecht.ch

For the pyrrolidine ring, envelope and twisted conformations are typical. The substitution pattern at the 3-position with a bulky cyclohexylidene group would likely influence the preferred pucker of the pyrrolidine ring. Similarly, the cyclohexane ring can adopt chair, boat, and twist-boat conformations. The connection to the pyrrolidine ring via a double bond will introduce torsional strains that affect the relative energies of these conformers.

Molecular dynamics simulations could provide a dynamic picture of the conformational interchanges, revealing the energy barriers between different conformers and the timescales of these transitions. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Illustrative Data Table: Potential Low-Energy Conformers of this compound

| Ring | Possible Conformations | Predicted Relative Stability | Key Factors |

|---|---|---|---|

| Pyrrolidine | Envelope, Twisted | Envelope likely favored | Minimization of steric interactions with the cyclohexylidene group. |

| Cyclohexane | Chair, Twist-Boat | Chair likely favored | Lower intrinsic strain energy, though torsional strain from the double bond could play a role. |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry offers reliable methods for predicting spectroscopic data, such as NMR and IR spectra, which are essential for structure elucidation. github.iofrontiersin.orgnmrdb.org For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants. acs.org These predictions, when compared with experimental spectra, can help confirm the molecular structure and assign specific signals to individual atoms.

The accuracy of NMR predictions can be enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM), and by averaging the results over a Boltzmann distribution of low-energy conformers obtained from conformational analysis.

Similarly, the vibrational frequencies from DFT calculations can be used to simulate the IR spectrum. This allows for the assignment of characteristic absorption bands, such as the C=C stretching frequency of the exocyclic double bond and the C-N stretching modes, providing further confirmation of the molecule's structure.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Predicted Value Range | Structural Correlation |

|---|---|---|---|

| ¹³C NMR | Chemical shift of the vinylic carbons | α-C: ~140-150 ppm, β-C: ~110-120 ppm | The electron-donating nitrogen deshields the α-carbon and shields the β-carbon. |

| ¹H NMR | Chemical shift of the vinylic proton | ~4.0-5.0 ppm | The position of this signal is characteristic of the enamine double bond. |

| IR Spectroscopy | C=C stretching frequency | ~1630-1660 cm⁻¹ | Indicates the presence of the enamine double bond. |

Computational Modeling of Reaction Mechanisms, Transition States, and Activation Energies

Theoretical calculations are invaluable for mapping out the reaction pathways of enamines, including reactions of this compound. acs.orgchemistrysteps.com By locating transition states and calculating activation energies, computational models can provide a detailed understanding of reaction mechanisms and predict the feasibility of different reaction channels.

For instance, in an alkylation reaction, calculations could model the approach of an electrophile to the nucleophilic β-carbon of this compound. The geometry of the transition state would reveal the stereochemical course of the reaction, and the calculated activation energy would provide an estimate of the reaction rate.

These models can also be used to study the hydrolysis of this compound, a common reaction for enamines. The mechanism likely involves protonation at the β-carbon, followed by the attack of water. chemistrysteps.com Computational studies can elucidate the energetics of each step in this process.

Structure-Reactivity and Structure-Selectivity Relationships in this compound Derivatives

Computational methods can be used to establish quantitative structure-activity relationships (QSAR) and structure-selectivity relationships for derivatives of this compound. researchgate.netnih.gov By systematically varying the substituents on either the pyrrolidine or cyclohexane ring and calculating relevant electronic and steric descriptors, it is possible to build models that predict the reactivity and selectivity of new derivatives.

For example, adding electron-withdrawing groups to the pyrrolidine ring would be predicted to decrease the nucleophilicity of the enamine by reducing the electron-donating ability of the nitrogen atom. Conversely, electron-donating groups would be expected to enhance nucleophilicity. These relationships can be quantified through computational studies, providing a rational basis for the design of new reagents with tailored reactivity.

Applications of 3 Cyclohexylidenepyrrolidine As a Synthetic Building Block and in Catalysis

3-Cyclohexylidenepyrrolidine as a Key Organic Building Block in Multistep Synthesis

The rigid, three-dimensional structure of this compound makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. Its utility as a synthetic intermediate is underscored by its ability to serve as a precursor for intricate heterocyclic systems and its adaptability to various functional group transformations.

Precursor for the Synthesis of Spirocyclic and Polycyclic Heterocyclic Architectures

The this compound framework is particularly well-suited for the construction of spirocyclic and polycyclic heterocyclic systems, which are prominent motifs in many natural products and pharmaceutically active compounds. nih.gov The spirocyclic nature of the starting material provides a rigid core upon which additional rings can be stereoselectively appended.

One of the most powerful methods for the synthesis of spirocyclic pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This reaction allows for the creation of multiple stereocenters in a single step with high levels of control. nih.gov While direct examples using this compound as the dipolarophile are not extensively documented, the reaction of structurally similar arylmethylidene cyclohexanones with azomethine ylides has been shown to produce dispiro[oxindole-cyclohexanone]pyrrolidines with high diastereoselectivity. nih.gov This suggests the potential of this compound to participate in similar transformations to generate novel spiro[cyclohexane-1,3'-pyrrolidine] derivatives.

The pyrrolidine (B122466) ring within the this compound scaffold can also serve as a foundation for the construction of fused polycyclic systems. nih.gov Methodologies such as intramolecular cyclization of appropriately functionalized derivatives can lead to the formation of complex, multi-ring structures. nih.gov For instance, the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines has been achieved through a sequence involving a [3+2] cycloaddition followed by an intramolecular Heck reaction. beilstein-archives.org Although not starting directly from this compound, these strategies highlight the potential for converting this building block into more elaborate polycyclic frameworks.

| Synthetic Strategy | Resulting Heterocyclic System | Key Features |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Spiro[cyclohexane-1,3'-pyrrolidine] derivatives | High stereoselectivity, formation of multiple stereocenters. rsc.orgnih.gov |

| Intramolecular Cyclization | Fused Polycyclic Systems | Access to complex, multi-ring architectures. nih.govnih.gov |

Incorporation into Complex Natural Product Analogues and Bioactive Molecules

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic compounds. nih.govresearchgate.netnih.govnih.govresearchgate.netbaranlab.org The spirocyclic framework, in particular, is increasingly recognized as a "privileged structure" in drug discovery due to its ability to present substituents in a well-defined three-dimensional orientation, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

While direct incorporation of the parent this compound into complex natural products is not widely reported, the spiro[cyclohexane-1,3'-pyrrolidine] core is a key feature of certain classes of alkaloids and other bioactive molecules. The development of synthetic routes to these spiro systems is therefore of significant interest for the preparation of natural product analogues and for the exploration of new chemical space in medicinal chemistry. For example, the spirooxindole alkaloid family, which includes compounds with potent antitumor properties, often features a spiro-fused pyrrolidine ring. nih.gov

The synthesis of novel spirooxindoles through one-pot, three-component [3+2] cycloaddition reactions highlights a powerful strategy for accessing libraries of compounds for biological screening. nih.gov The structural rigidity and stereochemical complexity of the this compound scaffold make it an attractive starting point for the design and synthesis of new therapeutic agents.

Versatility in the Introduction of Diverse Functional Groups

The chemical reactivity of this compound allows for the introduction of a variety of functional groups at different positions within the molecule. This versatility is crucial for its utility as a building block, enabling the synthesis of a diverse range of derivatives for various applications.

The exocyclic carbon-carbon double bond is a key site for functionalization. It can undergo a range of addition reactions, including catalytic hydrogenation to produce the corresponding 3-cyclohexylpyrrolidine. nih.govnih.govmdpi.comnih.gov This transformation allows for a change in the geometry and conformational flexibility of the molecule. Other electrophilic addition reactions can be envisaged to introduce halogens, hydroxyl groups, or other functionalities across the double bond.

The pyrrolidine ring itself offers further opportunities for modification. The secondary amine can be readily N-substituted through reactions such as alkylation, acylation, or arylation to introduce a wide array of substituents. nih.govmdpi.commdpi.comgoogle.com These modifications can be used to tune the electronic and steric properties of the molecule, which is particularly important in the design of ligands and organocatalysts.

Catalytic Applications of this compound-Derived Species

The unique structural and electronic properties of this compound and its derivatives have led to their exploration in the field of catalysis. Chiral versions of this scaffold have shown promise in organocatalysis, while its ability to be incorporated into ligand structures opens up possibilities in transition metal catalysis.

Organocatalytic Roles of Chiral this compound Scaffolds

Chiral pyrrolidine-based organocatalysts have become indispensable tools in asymmetric synthesis. nih.govnih.govresearchgate.netrsc.orgnih.govunibo.it The development of novel chiral catalysts based on the this compound framework has the potential to offer new levels of stereocontrol in a variety of chemical transformations.

A novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalyst has been designed and has demonstrated high efficacy in the asymmetric Michael addition reaction, leading to the construction of all-carbon quaternary centers with excellent enantioselectivity (up to 99% ee) and good yields (up to 87%). rsc.org The spirocyclic nature of the catalyst is thought to create a well-defined chiral environment that effectively controls the stereochemical outcome of the reaction. While this specific example may not be a cyclohexylidene derivative, it highlights the potential of the spiro-pyrrolidine framework in organocatalyst design. Axially chiral styrene-based organocatalysts that incorporate a pyrrole (B145914) ring have also been developed and successfully applied in asymmetric cascade Michael/cyclization reactions. snnu.edu.cn

| Catalyst Type | Application | Key Findings |

|---|---|---|

| Chiral Spiro-Pyrrolidine Silyl Ether | Asymmetric Michael Addition | Construction of all-carbon quaternary centers with up to 99% ee. rsc.org |

| Axially Chiral Styrene-Based Organocatalyst | Asymmetric Cascade Michael/Cyclization | High conversion rates and exceptional enantioselectivity. snnu.edu.cn |

Role in Photocatalysis and Other Advanced Catalytic Systems

The direct application of this compound in photocatalysis and other advanced catalytic systems is not a well-established area of research according to current scientific publications. However, the broader class of compounds to which it belongs, namely enamines and pyrrolidine derivatives, are known to participate in various catalytic cycles. For instance, pyrrolidine-based catalysts are central to many organocatalytic transformations, often proceeding through enamine or iminium ion intermediates.

In the context of photocatalysis, enamines can act as electron donors upon photoexcitation, initiating radical-based reaction cascades. The exocyclic double bond in this compound, conjugated with the nitrogen atom's lone pair, suggests its potential to engage in single-electron transfer (SET) processes under photoredox conditions. While specific examples involving this exact molecule are scarce, related structures have been shown to undergo [2+2] cycloadditions and other photochemically induced transformations. The development of advanced catalytic systems often relies on the nuanced electronic and steric properties of the catalyst, and the unique cyclohexylidene moiety could offer distinct advantages in selectivity and reactivity that are yet to be systematically explored.

Development of Novel Reagents and Reactive Intermediates Based on the this compound Motif

The this compound scaffold holds potential for the development of novel reagents and for accessing unique reactive intermediates. Reactive intermediates are transient, high-energy species that are not present in the final products of a reaction but are crucial for understanding the reaction mechanism. allen.inwikipedia.orglumenlearning.com These intermediates, which include carbocations, carbanions, and radicals, are typically highly reactive and are generated through the breaking of covalent bonds. allen.in

The enamine functionality within this compound is a key feature that can be exploited. Enamines are known to react with electrophiles at the α-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity could be harnessed to generate a variety of functionalized pyrrolidine derivatives, which may themselves be valuable synthetic intermediates or possess interesting biological properties.

Furthermore, the pyrrolidine nitrogen can be quaternized or oxidized to generate novel reactive species. For instance, the formation of an azomethine ylide from the pyrrolidine ring is a common strategy in [3+2] cycloaddition reactions to construct complex heterocyclic systems. mdpi.combeilstein-archives.org The cyclohexylidene substituent could influence the stability, reactivity, and diastereoselectivity of such cycloadditions.

While the direct synthesis of novel reagents from this compound is not a widely reported field of study, the fundamental principles of organic chemistry suggest several plausible avenues for exploration. The development of such reagents would likely involve the transformation of the enamine or the pyrrolidine nitrogen to create new reactive handles.

常见问题

Q. How can researchers ensure reproducibility in synthetic and analytical workflows for this compound?

- Methodological Answer :

- Protocol Standardization : Document reaction parameters (e.g., stirring rate, cooling gradients) using electronic lab notebooks.